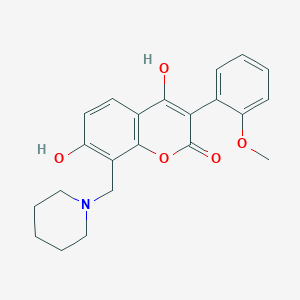

4,7-dihydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Description

Properties

Molecular Formula |

C22H23NO5 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

4,7-dihydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-2-one |

InChI |

InChI=1S/C22H23NO5/c1-27-18-8-4-3-7-14(18)19-20(25)15-9-10-17(24)16(21(15)28-22(19)26)13-23-11-5-2-6-12-23/h3-4,7-10,24-25H,2,5-6,11-13H2,1H3 |

InChI Key |

OMFRITSCEXDSTE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C3=C(C(=C(C=C3)O)CN4CCCCC4)OC2=O)O |

Origin of Product |

United States |

Biological Activity

The compound 4,7-dihydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one , known by its CAS number 929835-33-6, belongs to the class of flavonoids and is characterized by its complex structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 381.4 g/mol

- Structure : The compound features a chromenone backbone with hydroxyl and methoxy substituents, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of chromenones can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The specific activity against M. tuberculosis is particularly noteworthy, as it highlights the potential for developing new anti-tuberculosis agents.

- Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities, which can mitigate oxidative stress in biological systems . This property is essential for preventing cellular damage and may have implications in aging and disease prevention.

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. Such inhibition is crucial for therapeutic strategies against neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

- Study on Antimicrobial Activity : A recent study assessed the minimum inhibitory concentration (MIC) of various chromenone derivatives against M. tuberculosis. The results indicated that certain modifications to the piperidine moiety significantly enhanced antimicrobial efficacy .

| Compound | MIC (µg/mL) |

|---|---|

| Parent Compound | 10 |

| Modified Compound A | 5 |

| Modified Compound B | 3 |

- Antioxidant Activity Assessment : The antioxidant potential was evaluated using DPPH radical scavenging assays. The compound showed significant scavenging activity compared to standard antioxidants like ascorbic acid .

| Sample | Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 85 |

| 4,7-Dihydroxy Chromenone | 78 |

Scientific Research Applications

Anti-cancer Activity

Research indicates that coumarin derivatives can inhibit cancer cell proliferation and induce apoptosis. The compound has shown promise against various cancer types due to its ability to modulate signaling pathways involved in cell growth and survival.

- Mechanism of Action : The compound may exert its anti-cancer effects by inhibiting specific kinases or transcription factors that are crucial for tumor growth. For example, studies have demonstrated that certain coumarins can inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored, particularly in the context of neurodegenerative diseases such as Parkinson’s disease.

- Case Studies : In vitro studies have shown that derivatives of coumarin can protect neuronal cells from oxidative stress and apoptosis. For instance, a study highlighted the effectiveness of a related compound in reducing neuroinflammation and enhancing dopamine levels in animal models of Parkinson's disease .

Anti-inflammatory Properties

Coumarins are known for their anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

- Research Findings : Experimental models have demonstrated that this compound can reduce inflammation markers such as nitric oxide synthase (NOS) and cyclooxygenase (COX-2), suggesting its potential use in treating inflammatory diseases .

Antifibrotic Activity

Recent studies have indicated that coumarin derivatives could be effective in treating fibrotic diseases by inhibiting collagen production and fibroblast activation.

- Experimental Evidence : One study synthesized a series of coumarin compounds that exhibited significant antifibrotic effects by blocking TGF-β signaling pathways, which are critical in fibrosis development .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with o-Dihydroxy Substitutions and Piperidinylmethyl Groups

Key Observations :

- The o-dihydroxy configuration (positions 6,7 in 5d/5f vs. 4,7 in the target compound) correlates with antiproliferative activity, likely due to redox activity or metal chelation .

- Piperidinylmethyl at position 8 enhances cellular uptake and reduces cytotoxicity compared to pyrrolidine analogs (e.g., 5e: 44% inhibition) .

Variants with Different Position 8 Substituents

- 8-Amino Derivatives (e.g., 8-amino-4,7-dihydroxy-chromen-2-one): These exhibit antibacterial activity against Staphylococcus aureus and E. coli (MIC: 2–5 mg/mL) but lack antiproliferative effects, suggesting the piperidinyl group is critical for cancer-specific targeting .

- 8-Methoxy Derivatives (e.g., 7-hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one): Methoxy groups improve lipophilicity and metabolic stability but may reduce hydrogen-bonding capacity compared to hydroxyl groups .

Modifications at Position 3

- 3-(4-(2-Methoxyphenyl)butyl) (Compound 26, ): Exhibits IC50 = 0.52 mM against undisclosed targets. The extended alkyl chain may enhance membrane permeability but could introduce steric hindrance .

- 3-(4-Hydroxy-3-methoxybenzyl) (N1, ): A homoisoflavone with antioxidant properties, highlighting how phenyl ring substitutions modulate redox activity .

Methoxy vs. Hydroxy Substitutions

Computational and Mechanistic Insights

- DFT/QTAIM Studies (): Reveal that o-dihydroxy groups stabilize charge-transfer complexes with DNA or proteins, enhancing anticancer activity. The piperidinylmethyl group contributes to π-π stacking interactions in hydrophobic domains .

- Docking Studies (): Homoisoflavones with similar substitution patterns inhibit tyrosine-protein kinase Yes (YES1), suggesting the target compound may also target kinase pathways .

Preparation Methods

Reaction Components and Conditions

-

Salicylaldehyde derivative : 2-Methoxybenzaldehyde serves as the starting material, providing the 3-(2-methoxyphenyl) substituent.

-

Active methylene compound : Ethyl acetoacetate or malonic acid derivatives are commonly used to form the lactone ring.

-

Catalyst : Piperidine or acetic acid in ethanol or water facilitates the condensation.

-

Optimization : Ultrasound irradiation (20 kHz, 90% power) reduces reaction time from 7 hours to 40 minutes while improving yields to >90%.

Example Protocol :

-

Mix 2-methoxybenzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol.

-

Add piperidine (0.5 mL) and glacial acetic acid (1 mL).

-

Reflux at 80°C for 3 hours or use ultrasonic irradiation for 40 minutes.

-

Isolate the product via vacuum filtration and recrystallize from ethanol.

Green Chemistry Approaches for Sustainable Synthesis

Recent advancements emphasize solvent-free and microwave-assisted methods to enhance efficiency and reduce environmental impact.

Solvent-Free Mannich Reaction

Microwave-Assisted Cyclization

-

Parameters : 300 W power, 100°C, 10-minute irradiation.

-

Advantage : Reduces reaction time from 12 hours to 10 minutes while maintaining yields >90%.

Structural Characterization and Analytical Data

Post-synthesis characterization ensures the integrity of the final product:

Spectroscopic Data

Chromatographic Purity

Challenges and Optimization Strategies

Regioselectivity in Functionalization

The electron-rich 8-position of the coumarin core favors electrophilic substitution, but competing reactions at positions 5 and 6 necessitate precise control:

Yield Improvement

-

Catalyst screening : Meglumine sulfate outperforms traditional bases like K₂CO₃, increasing yields from 70% to 93%.

-

Solvent systems : Ethanol-water (1:1) enhances solubility of intermediates, reducing side products.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.